molecular formula C12H22N2O2 B189331 Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 174486-93-2

Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B189331
CAS No.: 174486-93-2
M. Wt: 226.32 g/mol
InChI Key: NZJKEPNCNBWESN-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+ . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester. This compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrated a crystal structure belonging to the monoclinic space group with a lactone moiety and a piperidine ring present in its molecular structure (Moriguchi et al., 2014).

Application in Alkaloid Synthesis

The compound played a role in the asymmetric synthesis of (+)-pseudococaine, an alkaloid. This synthesis involved ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, leading to the formation of 8-azabicyclo[3.2.1]octane scaffolds (Brock et al., 2012).

Combinatorial Synthesis in Medicinal Chemistry

A key study involved the combinatorial synthesis of benztropine analogues using 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. This synthesis was significant in the development of monoamine transporter inhibitors, although none of the synthesized compounds surpassed the efficacy of benztropine (Pedersen et al., 2004).

Development of Constrained Peptidomimetics

The compound was also utilized in the synthesis of constrained peptidomimetics. This application is crucial in peptide-based drug discovery, where the rigid structure of azabicyclo[X.Y.0]alkane amino acids serves as tools for structure-activity studies (Mandal et al., 2005).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is combustible and can cause acute toxicity if ingested . It is also classified as a toxic compound that can cause chronic effects .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate” and related compounds may continue to be an area of active research in the future.

Mechanism of Action

Target of Action

Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, often referred to as TBTA, is a bicyclic compound that contains a nitrogen and an oxygen atom . It is known to bind with nicotinic acetylcholine receptors , which play a crucial role in the nervous system by transmitting signals across synapses.

Mode of Action

The compound interacts with its target, the nicotinic acetylcholine receptors, by binding to the receptor sites. This interaction can lead to changes in the receptor’s conformation and function, potentially influencing the transmission of signals in the nervous system . .

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the TBTA structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability

Result of Action

Given its interaction with nicotinic acetylcholine receptors , it may influence neuronal signaling.

Action Environment

The action, efficacy, and stability of TBTA can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could impact its action and efficacy Additionally, factors such as temperature and pH could potentially affect the stability of TBTA

Properties

IUPAC Name

tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEPNCNBWESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174486-93-2, 207405-68-3, 744183-20-8
Record name tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of Boc-nortropinone (287 mg, 1.3 mmol), NH4OAc (1.96 g, 25.5 mmol), NaCNBH3 (800 mg, 12.7 mmol) and MeOH (20 mL) was heated at reflux for 2 h. The mixture was concentrated, the residue was diluted with 0.5 M aq NaOH (30 mL) and extracted with CH2Cl2 (2×50 mL). The combined organic phase was washed with brine (20 mL), dried over Na2SO4 and concentrated to afford tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (291 mg, quant) as a mixture of isomers. LC-MS Method 1 tR=0.88 min, m/z=227.
Name
Boc-nortropinone
Quantity
287 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

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